molecular formula C11H13NO3 B180697 4-(Benzylamino)-4-oxobutanoic acid CAS No. 64984-60-7

4-(Benzylamino)-4-oxobutanoic acid

Cat. No.: B180697
CAS No.: 64984-60-7
M. Wt: 207.23 g/mol
InChI Key: GFVMZKFJMYHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)-4-oxobutanoic acid is an organic compound that features both an amino group and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzylamino group adds unique reactivity and properties to the molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-4-oxobutanoic acid typically involves the reaction of benzylamine with succinic anhydride. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction can be represented as follows:

Benzylamine+Succinic anhydride4-(Benzylamino)-4-oxobutanoic acid\text{Benzylamine} + \text{Succinic anhydride} \rightarrow \text{this compound} Benzylamine+Succinic anhydride→4-(Benzylamino)-4-oxobutanoic acid

The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents and catalysts may also be tailored to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 4-(Benzylamino)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Benzylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-4-oxobutanoic acid: Lacks the benzyl group, resulting in different reactivity and properties.

    4-(Phenylamino)-4-oxobutanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in chemical behavior.

Uniqueness

4-(Benzylamino)-4-oxobutanoic acid is unique due to the presence of the benzyl group, which imparts specific reactivity and interactions that are not observed in similar compounds

Properties

IUPAC Name

4-(benzylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVMZKFJMYHDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351175
Record name N-Benzyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64984-60-7
Record name N-Benzyl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of benzyl amine (10.7 g) and succinic anhydride (10 g) was stirred in THF (1 liter) for 2 days. The solid was filtered and dissolved in 1N NaOH (110 ml). The aqueous phase was washed with Et2O and then made acidic with conc HCl while cooling in an ice-water bath. The solid was collected, washed with water and dried under high vacuum. There was obtained 10.9 g (53%) of the title compound as a white powder m. p. 137.5°-138°.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylamino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzylamino)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(Benzylamino)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzylamino)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzylamino)-4-oxobutanoic acid
Reactant of Route 6
4-(Benzylamino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.